1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
Description
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a methyl group at the 1-position of the pyrazole ring and a carboxamide moiety at the 5-position. The amide nitrogen is linked to a 4-sulfamoylphenyl group, conferring unique physicochemical and biological properties. This compound has been investigated primarily as a non-nucleoside inhibitor of the measles virus (MV) RNA-dependent RNA polymerase (RdRp), demonstrating potent antiviral activity with EC₅₀ values in the low micromolar range .
Properties
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-15-10(6-7-13-15)11(16)14-8-2-4-9(5-3-8)19(12,17)18/h2-7H,1H3,(H,14,16)(H2,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFLMVZPNIGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O3S
- Molecular Weight : Approximately 288.30 g/mol
- Structural Features : The compound features a pyrazole ring with a methyl group at position 1, a sulfamoyl group at position 4, and a carboxamide group at position 5. This unique combination of functional groups is thought to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. Inhibition of COX-2 specifically has been linked to reduced inflammation and analgesic effects .
- Cancer Therapeutics : Research indicates that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit topoisomerase II activity .
Biological Activity Data
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects by selectively inhibiting COX-2 over COX-1, thus reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties : In vitro studies evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, with some derivatives showing synergistic effects when combined with doxorubicin, enhancing therapeutic efficacy .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound interacts with specific receptors and enzymes, modulating signaling pathways crucial for cell survival and proliferation. This interaction underpins its potential as both an anti-inflammatory and anticancer agent .
Chemical Reactions Analysis
Chemical Reactions of Pyrazole Derivatives
Pyrazole derivatives can undergo several chemical reactions, including substitution, addition, and condensation reactions. The presence of a sulfonamide group in 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide suggests potential reactivity similar to other sulfonamide-containing compounds.
Potential Reactions:
-
Nucleophilic Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.
-
Acid-Base Reactions : The carboxamide group can act as a base or acid in certain conditions.
-
Hydrolysis : The carboxamide group may undergo hydrolysis under acidic or basic conditions.
Related Sulfonamide Compounds
Sulfonamide compounds are known for their biological activities, including carbonic anhydrase inhibition. The presence of a sulfonamide group in pyrazole derivatives enhances their potential as inhibitors of carbonic anhydrases .
Carbonic Anhydrase Inhibition:
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for characterizing pyrazole derivatives. These techniques help confirm the structure and purity of the compounds.
Spectroscopic Data:
-
1H NMR : Typically shows signals for aromatic protons and NH groups.
-
13C NMR : Provides information on the carbon skeleton and functional groups.
-
IR : Useful for identifying functional groups like amides and sulfonamides.
Comparison with Similar Compounds
Structural Modifications and Antiviral Activity
The following table summarizes key pyrazole-5-carboxamide derivatives and their antiviral profiles:
Key Observations :
- Sulfamoyl vs. Sulfonyl Groups : The parent compound’s 4-sulfamoylphenyl group (NH₂SO₂-phenyl) confers comparable or superior antiviral activity to analogs with bulkier sulfonyl substituents (e.g., piperidinylsulfonyl in 15a). This suggests that smaller, hydrogen-bond-donating groups enhance target binding .
Role of Substituent Position and Bioactivity
- Ortho vs. Para/Meta Substitutions : In related pyrazole carboxamides, ortho-substituted aryl groups (e.g., 2-methylphenyl in compounds 24b and 26b) exhibit enhanced inhibitory activity compared to para- or meta-substituted analogs, likely due to improved steric complementarity with target enzymes .
- Sulfonamide Variations: Replacement of the sulfamoyl group with heterocyclic sulfonamides (e.g., thienopyrrole or furanopyrrole in ) reduces antiviral activity but retains carbonic anhydrase inhibitory (CAI) properties, highlighting scaffold versatility for multitarget applications .
Therapeutic Diversification of Pyrazole Carboxamides
- Anticancer Applications: N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide (A6) suppresses tumor growth in breast cancer models, demonstrating that the 4-sulfamoylphenyl moiety is critical for anticancer activity even when fused to non-pyrazole cores .
- Insecticidal Activity : Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide) shares the pyrazole carboxamide backbone but incorporates a benzyl group and chloro-ethyl substitutions, redirecting its activity toward insecticidal rather than antiviral effects .
Q & A
Q. What synthetic routes are available for 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by coupling with sulfamoylphenyl groups . Optimization strategies include:
- Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.
- Catalyst use : Employing Lewis acids (e.g., POCl₃) to accelerate intermediate formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate pure products (>95% purity) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.10 ppm for pyrazole protons, δ 4.22 ppm for methyl groups) to confirm substituent positions .
- X-ray crystallography : Resolves bond angles and crystal packing (e.g., monoclinic P21/n space group observed in similar pyrazole-carboxamides) .
- Elemental analysis : Validates molecular formula (e.g., C18H14F3N3O3S requires C:52.81%, H:3.45%; observed C:52.31%, H:3.41%) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., factor Xa inhibition at pM levels using fluorogenic substrates) .
- Cell-based models : Antiviral activity in measles virus (MV) plaque reduction assays (e.g., EC₅₀ = 0.2 µM) .
- Selectivity screening : Counter-screening against related enzymes (e.g., thrombin, trypsin) to rule off-target effects .
Advanced Research Questions
Q. How can molecular docking and mutagenesis elucidate the compound’s mechanism of action?
- Docking studies : Align the compound into target active sites (e.g., factor Xa’s S1/S4 pockets) using software like AutoDock Vina. Key interactions include hydrogen bonds with Asp189 and hydrophobic contacts with Tyr228 .
- Site-directed mutagenesis : Replace residues (e.g., Gly219 in factor Xa) to assess binding affinity changes via surface plasmon resonance (SPR) .
Q. What structural modifications enhance potency and selectivity in pyrazole-carboxamide derivatives?
- Bioisosteric replacement : Substituting the sulfamoyl group with sulfonamide or sulfamide moieties improves target engagement (e.g., 10-fold potency increase in CB1R antagonists) .
- P4 optimization : Introducing biphenyl groups enhances selectivity for factor Xa over thrombin (selectivity index >1,000) .
Q. How can contradictions between in vitro and in vivo data be resolved?
- Pharmacokinetic validation : Compare plasma exposure (AUC) and half-life (t₁/₂) in rodent models. For example, low oral bioavailability (<20%) may explain poor in vivo efficacy despite high in vitro potency .
- Metabolite profiling : LC-MS/MS identification of active metabolites (e.g., hydroxylated derivatives) contributing to efficacy .
Q. What strategies mitigate off-target effects in preclinical studies?
Q. How can pharmacokinetic properties be optimized for oral administration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
